molecular formula C15H22O2 B13771294 1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- CAS No. 72845-85-3

1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-

Cat. No.: B13771294
CAS No.: 72845-85-3
M. Wt: 234.33 g/mol
InChI Key: GOWQWVLKPNPEIG-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- is a heterocyclic organic compound. It is a derivative of dioxolane, which is a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process generally requires refluxing the reactants in an organic solvent like toluene, with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark apparatus, ensures high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- involves its ability to form stable intermediates in chemical reactions. The presence of the dioxolane ring allows it to act as a protecting group for carbonyl compounds, preventing unwanted side reactions. This stability is due to the resonance structures that can be formed within the ring .

Comparison with Similar Compounds

Properties

CAS No.

72845-85-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane

InChI

InChI=1S/C15H22O2/c1-11(2)14-6-4-13(5-7-14)10-12(3)15-16-8-9-17-15/h4-7,11-12,15H,8-10H2,1-3H3

InChI Key

GOWQWVLKPNPEIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C2OCCO2

Origin of Product

United States

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